Tetramisole Hydrochloride

Description

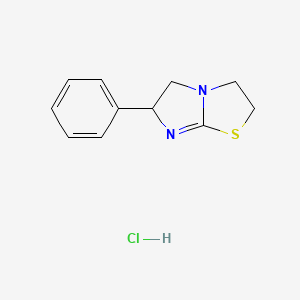

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017245 | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5086-74-8, 16595-80-5, 4641-34-3 | |

| Record name | Tetramisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5086-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramisole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005086748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NDK265MCV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Tetramisole Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole hydrochloride is a synthetic imidazothiazole derivative primarily known for its potent anthelmintic properties. It exists as a racemic mixture of two stereoisomers: the levorotatory isomer, levamisole, and the dextrorotatory isomer, dexamisole. The majority of the biological and therapeutic activity, particularly its anthelmintic effect, is attributed to levamisole[1]. This guide focuses on the core mechanism of tetramisole's action: its role as an agonist of nicotinic acetylcholine receptors (nAChRs), with a primary focus on the more extensively studied levamisole isomer.

The primary pharmacological action of tetramisole is the stimulation of nicotinic receptors in nematode muscle, leading to spastic paralysis and subsequent expulsion of the parasite from the host[2][3][4]. While its high efficacy in nematodes is due to selective agonism of a specific subset of invertebrate nAChRs, its interaction with vertebrate, including human, nAChRs is more complex, involving partial agonism and allosteric modulation[5][6]. This document provides a detailed technical overview of tetramisole's interaction with nAChRs, summarizing quantitative data, outlining key experimental protocols, and visualizing the associated biological pathways.

Mechanism of Action at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric, ligand-gated ion channels that mediate fast excitatory neurotransmission in the nervous system and at the neuromuscular junction[7]. Tetramisole, primarily through its levamisole component, functions as a selective cholinergic agonist that targets these receptors[2].

Action on Nematode nAChRs

In parasitic nematodes, levamisole selectively targets a specific subtype of nAChRs located on the nerve and muscle cells, known as L-type (levamisole-sensitive) nAChRs[2][8]. The activation of these receptors is the basis of its anthelmintic effect.

-

Binding and Channel Opening: Levamisole binds to the L-AChRs on the nematode body wall muscle.[2]

-

Ion Influx: This binding event opens the non-selective cation channel pore of the receptor.[2]

-

Depolarization and Calcium Entry: The channel opening leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing sustained depolarization of the muscle cell membrane and subsequent entry of calcium.[2]

-

Spastic Paralysis: The persistent depolarization and high intracellular calcium levels result in irreversible muscle contraction, leading to a state of spastic paralysis. The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is expelled.[2][3]

Genetic studies in the model organism Caenorhabditis elegans have been crucial in identifying the subunits that constitute the L-AChR. Functional reconstitution in Xenopus oocytes has shown that a robust levamisole-sensitive receptor requires the expression of five distinct subunits (UNC-38, UNC-63, LEV-8, UNC-29, and LEV-1) along with three ancillary proteins (UNC-74, RIC-3, and UNC-50) essential for proper assembly and trafficking[2][9]. Notably, these nematode receptors are pharmacologically distinct from their vertebrate counterparts; for instance, the reconstituted C. elegans L-AChR is activated by acetylcholine and levamisole but is insensitive to nicotine, which instead acts as an allosteric inhibitor[9].

Action on Human Neuronal nAChRs

Tetramisole's effect on human nAChRs is more nuanced and demonstrates significant differences from its action in nematodes. Studies on heterologously expressed human neuronal nAChRs (such as α3β2 and α3β4 subtypes) reveal a complex modulatory role rather than simple agonism[5][6].

-

Weak Partial Agonism: When applied alone, levamisole is a very weak partial agonist for human α3β2 and α3β4 nAChRs.[5]

-

Allosteric Modulation: When co-applied with the endogenous agonist acetylcholine (ACh), levamisole exhibits a dual effect:

This modulatory activity, particularly the potentiation of α3β4 receptors, may be relevant to some of its centrally-mediated effects and suggests that levamisole binds to an allosteric site distinct from the ACh binding site[5][6].

Quantitative Pharmacological Data

The pharmacological activity of tetramisole (levamisole) has been quantified in various systems. The data highlights its potent action on nematode receptors compared to its modulatory role in human receptors.

| Parameter | Receptor/System | Value | Agonist/Modulator | Comments | Reference |

| Potentiation | Human α3β4 nAChR | Micromolar (µM) range | Positive Allosteric Modulator (with ACh) | Potentiates responses to acetylcholine. | [5] |

| Inhibition | Human α3β4 nAChR | Millimolar (mM) range | Inhibitor (with ACh) | Inhibits responses at high concentrations, likely via open channel block. | [5] |

| Agonist Activity | Human α3β2 & α3β4 nAChRs | Very Weak | Partial Agonist | Elicits minimal response when applied alone. | [5] |

| Activation | C. elegans L-AChR | 100 µM | Agonist | Elicits large inward currents in reconstituted receptors. | [9] |

| Toxicity | General (Clinical) | 50–200 mg/day | N/A | Doses associated with agranulocytosis in humans. | [3] |

Note: Specific EC₅₀ and Kᵢ values for tetramisole are not consistently reported across publicly available literature, reflecting the complexity of its interactions (agonist vs. modulator) and the diversity of receptor subtypes studied.

Key Experimental Protocols

Characterization of tetramisole's interaction with nAChRs relies on established biophysical and biochemical techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the gold-standard method for studying the function of ligand-gated ion channels in a heterologous expression system. It was used to reconstitute and characterize the C. elegans L-AChR and human neuronal nAChRs.[5][9]

Methodology:

-

cRNA Preparation: Complementary RNA (cRNA) for each nAChR subunit and any necessary ancillary proteins is synthesized in vitro from linearized DNA templates.

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated. A precise volume of the cRNA mixture (e.g., 50 nL) is injected into the oocyte cytoplasm.[10]

-

Incubation and Expression: Injected oocytes are incubated for 1-7 days in a buffered solution (e.g., Ringer's solution) to allow for the translation, assembly, and membrane insertion of functional nAChR channels.[10]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

-

The oocyte is impaled with two microelectrodes filled with a high-salt solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired holding potential (e.g., -60 to -80 mV).[10]

-

-

Compound Application: Agonists, antagonists, or modulators (like tetramisole) are applied via the perfusion system. The binding of an agonist opens the nAChR channels, allowing ion flow and generating a measurable inward current.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine pharmacological parameters such as EC₅₀ (potency), maximal response (efficacy), and the nature of inhibition or potentiation.

Tandem Affinity Purification (TAP)

This technique is used to identify proteins that physically associate with a target protein in vivo, providing insight into the composition of a receptor complex. It was instrumental in confirming the in vivo association of the different subunits of the C. elegans levamisole receptor.[7]

Methodology:

-

Strain Generation: A transgenic organism (e.g., C. elegans) is created, expressing one of the nAChR subunits fused to a TAP tag (a dual-tag system, e.g., Protein A and a calmodulin-binding peptide).

-

Protein Extraction: A large-scale culture of the transgenic organism is harvested, and total protein extracts are prepared under conditions that preserve protein-protein interactions.

-

First Affinity Chromatography: The protein extract is passed over a column containing IgG beads, which bind to the Protein A portion of the TAP tag. The target subunit and all its associated proteins are retained, while non-associated proteins are washed away.

-

Elution: The bound complex is eluted by enzymatic cleavage of the tag at a specific site located between the two affinity tags.

-

Second Affinity Chromatography: The eluted fraction is then passed over a second column containing calmodulin-coated beads. In the presence of calcium, the calmodulin-binding peptide tag binds to the beads.

-

Final Elution and Analysis: After further washing steps, the final purified protein complex is eluted by removing the calcium with a chelator (e.g., EGTA). The components of the purified complex are then separated (e.g., by SDS-PAGE) and identified using mass spectrometry.

Conclusion

This compound, and more specifically its active isomer levamisole, serves as a classic example of a subtype-selective nAChR agonist. Its potent and specific activation of nematode L-type nAChRs forms the basis of its efficacy as an anthelmintic agent, leading to spastic paralysis of the parasite. In contrast, its interaction with human neuronal nAChRs is characterized by weak partial agonism and a more prominent role as a positive allosteric modulator, particularly at the α3β4 subtype. This pharmacological dichotomy not only explains its therapeutic window as an anthelmintic but also underscores the significant evolutionary and structural divergence between invertebrate and vertebrate nicotinic acetylcholine receptors. The methodologies described herein, particularly TEVC and protein purification techniques, remain critical for dissecting these complex pharmacological interactions and for the future development of more selective nAChR-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Levamisole - Wikipedia [en.wikipedia.org]

- 5. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Eight genes are required for functional reconstitution of the Caenorhabditis elegans levamisole-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC [pmc.ncbi.nlm.nih.gov]

Tetramisole Hydrochloride: An In-depth Technical Guide on its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole hydrochloride is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties. It is a racemic mixture of the dextrorotatory (+) and levorotatory (-) isomers, with the latter, known as levamisole, being responsible for most of its biological activity. Beyond its use in veterinary and human medicine to treat parasitic infections, tetramisole, and more specifically levamisole, has garnered significant interest in the scientific community for its multifaceted impact on host cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its influence on key cellular signaling cascades, and detailed experimental protocols for studying these effects.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to two well-established mechanisms: the inhibition of alkaline phosphatases and the agonism of nicotinic acetylcholine receptors.

Inhibition of Alkaline Phosphatases (ALPs)

Levamisole is a potent, stereospecific, and uncompetitive inhibitor of several alkaline phosphatase isoenzymes.[1][2] It is particularly effective against non-intestinal forms of ALP, including those found in the liver, bone, kidney, and spleen.[1][3] The intestinal and placental isoenzymes, however, are only slightly affected.[1][3] This differential inhibition is a valuable tool in diagnostics and research to distinguish between different ALP isoenzymes. The inhibition is thought to occur through the formation of a complex with the phosphoenzyme intermediate.[1]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Tetramisole acts as a selective agonist at a subgroup of nematode nicotinic acetylcholine receptors, which are ligand-gated ion channels.[4] This interaction leads to the opening of the ion channels, causing depolarization, calcium influx, and spastic muscle paralysis in the parasite. While this is the primary mechanism of its anthelmintic activity, the interaction with nAChRs in host organisms, particularly in the central nervous system, is an area of ongoing research.

Impact on Cellular Signaling Pathways

This compound, primarily through its active isomer levamisole, modulates several critical cellular signaling pathways, influencing processes such as apoptosis, cell cycle progression, and immune responses.

Apoptosis Signaling Pathway

Levamisole has been demonstrated to induce apoptosis in various cell types, including endothelial and myeloma cells.[5][6] This pro-apoptotic effect is mediated through the modulation of key regulatory proteins. Studies have shown that levamisole treatment leads to a downregulation of survival factors such as Bcl-2, endothelial nitric oxide synthase (eNOS), and clusterin, while simultaneously upregulating pro-apoptotic proteins like Bak.[6] Furthermore, levamisole can induce the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.

MAPK/JNK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of stimuli. Levamisole has been shown to modulate the c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK family. Specifically, levamisole can enhance TRAIL-induced apoptosis in lung cancer cells by inhibiting the phosphorylation of c-Jun, a downstream target of JNK.[7] This suggests that levamisole can sensitize cancer cells to other therapeutic agents by modulating the JNK signaling cascade.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in cellular stress responses, including DNA damage, by inducing cell cycle arrest or apoptosis. Levamisole has been found to induce a p53-dependent DNA damage response in human T cells.[8] This leads to the phosphorylation and activation of p53, resulting in an increased expression of p53 target genes such as FAS, which sensitizes the cells to Fas-mediated apoptosis.[8] This activation of the p53 pathway contributes to the immunosuppressive and anti-proliferative effects of levamisole.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.[9][10] While direct, high-affinity binding of tetramisole or levamisole to components of the Wnt pathway has not been definitively established, some evidence suggests a potential indirect influence. Key regulators of the Wnt pathway include Axin and GSK-3β, which are part of the β-catenin destruction complex.[10] Levamisole's known effects on other kinase pathways and its immunomodulatory properties suggest a potential for cross-talk with the Wnt signaling cascade, although this remains an area for further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of levamisole on alkaline phosphatase activity and apoptosis.

| Alkaline Phosphatase Isoenzyme | Levamisole Ki (M) | Reference |

| Liver | 2.8 x 10⁻⁶ (bromo-levamisole) | [9] |

| Bone | - | - |

| Kidney | - | - |

| Spleen | - | - |

| Intestinal | Not significantly inhibited | [1][3] |

| Placental | Not significantly inhibited | [1] |

| Cell Type | Treatment | Effect | Quantitative Measure | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Levamisole (2 mmol/L) | Increased Apoptosis | 230% of control | [6] |

| Adult Human Venous Endothelial Cells | Levamisole | Increased Apoptosis | 525% of control | [6] |

| Human Uterine Microvascular Endothelial Cells | Levamisole | Increased Apoptosis | 600% of control | [6] |

| RPMI 8226 (Myeloma) | Levamisole | Inhibition of Proliferation | Dose-dependent | |

| U266B1 (Myeloma) | Levamisole | Inhibition of Proliferation | Dose-dependent |

Detailed Experimental Protocols

Alkaline Phosphatase Inhibition Assay (Kinetic)

This protocol is for determining the inhibitory effect of this compound on alkaline phosphatase activity using a kinetic assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Purified alkaline phosphatase isoenzyme

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay buffer (e.g., N-Ethylaminoethanol buffer, pH 10.5)[1]

-

This compound stock solution (in assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of alkaline phosphatase enzyme to each well.

-

Add the different concentrations of the this compound dilutions to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPP substrate solution to all wells simultaneously.

-

Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots).

Western Blot Analysis for Phosphorylated JNK

This protocol describes the detection of phosphorylated JNK (p-JNK) in cell lysates following treatment with levamisole.

Materials:

-

Cell culture reagents

-

Levamisole

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-JNK and anti-total JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of levamisole for the desired time. Include an untreated control.

-

Lyse the cells using lysis buffer and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK.

TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay measures the activity of the canonical Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Wnt pathway agonist (e.g., Wnt3a conditioned medium or GSK-3β inhibitor like LiCl) as a positive control

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with different concentrations of this compound. Include untreated controls and positive controls (Wnt3a or LiCl).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Analyze the data to determine the effect of this compound on Wnt/β-catenin signaling activity.

Caspase-3/7 Activity Assay

This protocol measures the activity of the executioner caspases-3 and -7, key mediators of apoptosis, in cells treated with levamisole.

Materials:

-

Cell culture reagents

-

Levamisole

-

Caspase-3/7 assay kit (containing a fluorogenic or colorimetric substrate for caspase-3/7)

-

96-well plate (opaque for fluorescence assays)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of levamisole for the desired time. Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).

-

After treatment, add the caspase-3/7 substrate directly to the wells according to the manufacturer's instructions.

-

Incubate the plate at room temperature or 37°C for the recommended time, protected from light.

-

Measure the fluorescence or absorbance using a plate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity in the sample.

Conclusion

This compound, and particularly its levo-isomer levamisole, exerts a range of effects on cellular signaling pathways that extend beyond its primary anthelmintic action. Its ability to inhibit alkaline phosphatase and modulate apoptosis, MAPK/JNK, and p53 signaling pathways underscores its potential for therapeutic applications in areas such as oncology and immunology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms underlying the diverse biological activities of this compound. Further research is warranted to fully elucidate its interaction with the Wnt/β-catenin pathway and to identify the specific nicotinic acetylcholine receptor subtypes it targets in mammalian cells, which will be crucial for the development of novel therapeutic strategies.

References

- 1. Levamisole receptor phosphorylation: effects of kinase antagonists on membrane potential responses in Ascaris suum suggest that CaM kinase and tyrosine kinase regulate sensitivity to levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Probe Reveals a Kinase Cascade that Links Stress Signaling to TCF/LEF and Wnt Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tetramisole and Levamisole: A Deep Dive into Stereochemistry, Pharmacology, and Analytics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of tetramisole and its levorotatory enantiomer, levamisole. It delves into their chemical properties, stereoisomerism, synthesis, and the critical differences in their pharmacological and toxicological profiles. Detailed experimental protocols and visual representations of key concepts are included to support research and drug development efforts in this area.

Chemical Structure and Stereoisomerism

Tetramisole, chemically known as (±)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is a racemic mixture containing equal amounts of two enantiomers: the S-(-)-isomer, levamisole, and the R-(+)-isomer, dexamisole.[1][2] The presence of a single stereocenter at the C6 position of the phenyl group gives rise to this stereoisomerism, which is fundamental to understanding the differential biological activities of these compounds.[3] Levamisole is the therapeutically active component, primarily responsible for the anthelmintic properties of the mixture.[1][3]

Figure 1: Relationship between Tetramisole and its enantiomers.

Synthesis and Chiral Separation

The synthesis of tetramisole can be achieved through various chemical routes, often resulting in the racemic mixture.[4][5][6] A common approach involves the reaction of (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride with a dehydrating agent like chlorosulfonic acid, followed by basification to yield the tetramisole free base.[6]

Given that the pharmacological activity resides almost exclusively in levamisole, the separation of the enantiomers is a critical process.[3] This is typically accomplished through chiral chromatography.

Experimental Protocol: Chiral HPLC Separation of Tetramisole Enantiomers

This protocol outlines a general method for the enantiomeric resolution of tetramisole using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[7][8][9][10][11]

Objective: To separate and quantify levamisole and dexamisole from a tetramisole standard.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

-

Chiral Stationary Phase Column (e.g., Lux i-Amylose-3, Chiralcel OD-H, or Lux i-cellulose-5)[7][9][10]

-

Mobile Phase: Hexane/Isopropanol (80:20 v/v) with 0.1% Diethylamine[7]

-

Tetramisole hydrochloride standard

-

Solvents for sample preparation (e.g., methanol)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in an 80:20 ratio. Add diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Further dilute to a suitable concentration for injection (e.g., 150 µg/mL).[10]

-

HPLC Conditions:

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the tetramisole standard solution and record the chromatogram.

-

Data Interpretation: Identify the two peaks corresponding to the enantiomers. The elution order of levamisole and dexamisole will depend on the specific chiral stationary phase used and should be confirmed with standards of the pure enantiomers if available.[11]

Figure 2: Experimental workflow for chiral separation of tetramisole.

Pharmacological Profile

The pharmacological actions of tetramisole are primarily attributed to levamisole. The differential effects of the two enantiomers are summarized below.

| Parameter | Levamisole (S-isomer) | Dexamisole (R-isomer) | Tetramisole (Racemic) |

| Anthelmintic Activity | High[1][3] | Inactive or significantly less active[3][8] | Moderate (activity due to levamisole content)[1] |

| Primary Mechanism | Nicotinic acetylcholine receptor (nAChR) agonist in nematodes[12][13][14] | Not a primary anthelmintic mechanism | nAChR agonism[15] |

| Immunomodulatory Effects | Present; stimulates T-cell responses, macrophage function[12][13] | Less characterized, may have some effects[16] | Present (due to levamisole) |

| Effect on Adrenergic Neurotransmission | Augments tyramine response, inhibits MAO[16] | Augments norepinephrine response, inhibits norepinephrine uptake[16] | Complex effects based on the actions of both isomers |

| Elimination Half-life (Human) | 2.87 - 4.77 hours[17] | 7.02 - 10.0 hours[17] | Isomer-dependent elimination |

Anthelmintic Mechanism of Action

Levamisole exerts its anthelmintic effect by acting as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[13][14][18] This leads to a sustained depolarization of the muscle membrane, causing spastic paralysis of the worm.[13] The paralyzed parasites are then unable to maintain their position in the host's gastrointestinal tract and are expelled.[13] The selectivity of levamisole for nematode nAChRs over host receptors provides a margin of safety.[14]

Figure 3: Anthelmintic signaling pathway of levamisole.

Immunomodulatory Effects

Levamisole has been shown to restore depressed immune function.[12] Its immunomodulatory properties include the stimulation of T-lymphocyte proliferation and activation, enhancement of macrophage and monocyte functions such as phagocytosis and chemotaxis, and increased neutrophil mobility.[12][13] These effects have led to its investigation as an adjuvant therapy in cancer treatment.[19]

Toxicological Profile

The toxicological profiles of tetramisole and its enantiomers differ, with levamisole being associated with both therapeutic and adverse effects.

| Adverse Effect | Levamisole (S-isomer) | Dexamisole (R-isomer) | Tetramisole (Racemic) |

| Neurotoxicity | Can cause seizures, possibly via nAChR activation[20] | Less studied, but may contribute to CNS effects | Can cause giddiness, fatigue, drowsiness or insomnia[21] |

| Agranulocytosis | A known and serious adverse effect, leading to neutropenia[19] | Contribution to this effect is not well-defined | Risk is present due to the levamisole component |

| Vasculitis | Associated with vasculitis, particularly in users of adulterated cocaine[19] | Contribution is unclear | Risk is present |

| General Side Effects | Nausea, abdominal pain, headache, dizziness[19] | May contribute to side effects such as vomiting[3] | Nausea, abdominal pain, giddiness, fatigue[21] |

| LD₅₀ (Pigs, subcutaneous) | Not specified, but considered to have a wider safety margin than tetramisole[1] | Not specified | 40 mg/kg[1] |

It is important to note that while dexamisole is often considered the less active isomer, it is not inert and can contribute to the overall toxicological profile of tetramisole.[16] Furthermore, both levamisole and tetramisole have been found to suppress neuronal activity through mechanisms independent of their action on tissue non-specific alkaline phosphatase (TNAP), potentially by blocking voltage-dependent sodium channels.[22][23]

Conclusion

The distinction between tetramisole and levamisole is a clear illustration of the principles of stereopharmacology. While tetramisole is the racemic parent compound, its biological activity and therapeutic utility are almost entirely derived from its S-(-)-enantiomer, levamisole. The R-(+)-enantiomer, dexamisole, is largely inactive as an anthelmintic but may contribute to the side-effect profile. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of new therapies, the accurate interpretation of pharmacological and toxicological data, and the development of precise analytical methods for enantiomeric quantification. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for further investigation into these important compounds.

References

- 1. fengmuchem.com [fengmuchem.com]

- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levamisole – Chiralpedia [chiralpedia.com]

- 4. US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]

- 5. US4139707A - Intermediates for synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]

- 6. CN111138457A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. tandfonline.com [tandfonline.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. daneshyari.com [daneshyari.com]

- 11. Determination of levamisole and tetramisole in seized cocaine samples by enantioselective high-performance liquid chromatography and circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 19. Levamisole - Wikipedia [en.wikipedia.org]

- 20. Levamisole-induced reduction in seizure threshold: a possible role of nicotinic acetylcholine receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugtodayonline.com [drugtodayonline.com]

- 22. Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Versatility of Tetramisole Hydrochloride in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramisole hydrochloride is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic properties in veterinary medicine. However, its utility extends far beyond parasitology, offering a valuable tool for basic scientific research. This technical guide provides an in-depth exploration of the fundamental research applications of this compound, focusing on its core mechanisms of action as a potent inhibitor of alkaline phosphatases and a modulator of nicotinic acetylcholine receptors. The document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental designs.

Core Mechanisms of Action

Tetramisole is a racemic mixture of two stereoisomers: the levorotatory isomer, levamisole, and the dextrorotatory isomer, dexamisole. The biological activity of tetramisole is largely attributed to levamisole. The primary mechanisms through which this compound exerts its effects in a research setting are:

-

Inhibition of Alkaline Phosphatases (ALPs): Tetramisole, specifically the levamisole isomer, is a potent, stereospecific, and generally non-competitive or uncompetitive inhibitor of most mammalian alkaline phosphatase isoenzymes.[1] This inhibition is a cornerstone of its application in various biochemical and cell-based assays. It is particularly effective against tissue non-specific alkaline phosphatase (TNAP), which includes liver, bone, and kidney isoforms, but shows significantly less activity against the intestinal and placental isoenzymes.[2] The mechanism of inhibition is thought to involve the formation of a complex with the phosphoenzyme intermediate.

-

Agonism of Nicotinic Acetylcholine Receptors (nAChRs): Tetramisole acts as an agonist at nicotinic acetylcholine receptors, a property central to its anthelmintic effect, causing spastic paralysis in nematodes.[3] In a research context, this activity can be harnessed to study nAChR function and signaling in various cell types, including neurons and immune cells.

Quantitative Data: Inhibition of Alkaline Phosphatase

The inhibitory potency of tetramisole and its active isomer, levamisole, against various alkaline phosphatase isoenzymes has been quantified in numerous studies. The following table summarizes key inhibitory constants (Ki) and 50% inhibitory concentrations (IC50).

| Isoenzyme | Inhibitor | Inhibition Type | Ki / IC50 | Source |

| Human Liver Alkaline Phosphatase | Bromo-levamisole | Uncompetitive | Ki = 2.8 µM (at pH 10.5) | [4] |

| Human Tissue Non-Specific ALP (TNAP) | Levamisole | - | Ki = 93 ± 4 µM | [5] |

| Bovine Milk Fat Globule Membrane ALP | Levamisole | Uncompetitive | IC50 = 49 ± 23 µM; Ki = 45 ± 6 µM | [6] |

| Human Intestinal Alkaline Phosphatase | Levamisole | Very low inhibition | - | [7] |

| Human Placental Alkaline Phosphatase | Levamisole | Very low inhibition | - | [8] |

| Rat Aorta Alkaline Phosphatase | Levamisole | - | 80% inhibition at 1 mM | [9] |

Research Applications and Experimental Protocols

Alkaline Phosphatase Inhibition in Biochemical Assays

Application: this compound is widely used as a specific inhibitor to differentiate between tissue non-specific alkaline phosphatase (TNAP) and intestinal/placental ALP activity in cell lysates, tissue homogenates, and serum samples. It is also a standard component in many commercial phosphatase inhibitor cocktails. A common application is in western blotting and immunohistochemistry where endogenous ALP activity can interfere with ALP-conjugated secondary antibodies.

Experimental Protocol: Colorimetric Alkaline Phosphatase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

96-well clear flat-bottom plate

-

Alkaline Phosphatase (e.g., from bovine kidney)

-

Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

-

This compound stock solution (e.g., 100 mM in deionized water)

-

Stop Solution: 3 M NaOH

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 10 mM in the reaction wells.

-

Reaction Setup:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 20 µL of the appropriate this compound dilution or Assay Buffer (for the uninhibited control).

-

Add 10 µL of the alkaline phosphatase enzyme solution (pre-diluted in Assay Buffer to a suitable concentration).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for ALP Inhibition Assay

Immunomodulatory Effects

Application: Levamisole, the active isomer of tetramisole, has been shown to possess immunomodulatory properties, including the ability to suppress T-cell proliferation and activation.[4][10] This makes it a useful tool for studying immune responses and for investigating potential therapeutic strategies for autoimmune diseases and cancer.

Experimental Protocol: CFSE-based T-Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Resuspend 1x107 PBMCs in 1 mL of pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled PBMCs at 1x106 cells/mL in complete RPMI-1640.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add 50 µL of media containing anti-CD3/anti-CD28 antibodies at the desired concentration.

-

Add 50 µL of media containing various concentrations of this compound (e.g., 0.1 µM to 1 mM) or media alone (control).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer and analyze the CFSE fluorescence in the T-cell population. Proliferation is indicated by a stepwise reduction in CFSE intensity.

-

Cancer Research and Signaling Pathway Analysis

Application: Levamisole has been investigated for its anti-cancer properties and its ability to modulate key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt, JNK, and ERK pathways.[11][12][13] Researchers can use this compound to probe the roles of these pathways in cancer cell lines.

Experimental Protocol: Western Blot Analysis of Signaling Pathway Modulation

This protocol details how to use western blotting to examine the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cancer cell line of interest (e.g., lung cancer cell line A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Visualizations

PI3K/Akt Signaling Pathway Modulation by Levamisole

Levamisole has been shown to downregulate the PI3K/Akt signaling pathway.[11][12][13] This pathway is crucial for cell survival and proliferation.

JNK and ERK Signaling Pathway Modulation by Levamisole

In the context of cancer, levamisole can modulate the JNK and ERK signaling pathways, which are involved in apoptosis and cell proliferation.[11]

Conclusion

This compound is a multifaceted research tool with significant applications beyond its traditional use as an anthelmintic. Its well-characterized inhibitory effects on alkaline phosphatases make it indispensable for a variety of biochemical and cellular assays. Furthermore, its immunomodulatory and signaling pathway-disrupting properties open up avenues for investigation in immunology and cancer biology. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound in their basic and translational research endeavors. As with any research compound, careful consideration of its pleiotropic effects is necessary for the accurate interpretation of experimental results.

References

- 1. mucosalimmunology.ch [mucosalimmunology.ch]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | Path4Drug: Data Science Workflow for Identification of Tissue-Specific Biological Pathways Modulated by Toxic Drugs [frontiersin.org]

- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to Levamisole (R12456) in heat-stable alkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Levamisole enhances DR4-independent apoptosis induced by TRAIL through inhibiting the activation of JNK in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Levamisole Ameliorates Rheumatoid Arthritis by Downregulating the PI3K/Akt Pathway in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levamisole Ameliorates Rheumatoid Arthritis by Downregulating the PI3K/Akt Pathway in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Lisis celular y extracción de proteínas para Western Blotting [sigmaaldrich.com]

- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 17. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 18. WB蛋白制备-免疫印迹样品制备方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

A Technical Guide to the Physiological Effects of Tetramisole Hydrochloride on Parasitic Nematodes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tetramisole hydrochloride is a broad-spectrum synthetic anthelmintic used extensively in both veterinary and human medicine to treat infections caused by gastrointestinal and pulmonary nematodes.[1][2] Its efficacy stems from its rapid and potent induction of spastic paralysis in susceptible parasites, leading to their expulsion from the host.[1][3] This document provides a detailed examination of the physiological and biochemical mechanisms underlying tetramisole's action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved. The primary mechanism of action is centered on its function as a potent agonist of nematode-specific nicotinic acetylcholine receptors (nAChRs).[4][5][6]

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

This compound is a racemic mixture, with its anthelmintic activity primarily attributed to the levo-isomer, levamisole.[3][7] The core of its physiological effect lies in its action as a specific and potent agonist for a subtype of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[3][6][8] These receptors are often designated as L-type, signifying their high sensitivity to levamisole.[6][9]

The sequence of events at the neuromuscular junction is as follows:

-

Receptor Binding: Levamisole binds to the L-type nAChR on the nematode muscle membrane.[3]

-

Channel Activation: This binding event activates the receptor, opening its associated non-selective cation channel.[3]

-

Ion Influx & Depolarization: The open channel permits a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the muscle cell. This influx causes a swift and sustained depolarization of the cell membrane.[3][10]

-

Sustained Contraction: The persistent depolarization leads to a state of irreversible muscle hypercontraction, or spastic paralysis.[2][10]

-

Expulsion: Unable to control its movement or maintain its position within the host's gastrointestinal tract, the paralyzed worm is passively expelled.[1][3]

This targeted action on nematode-specific nAChR subtypes provides a degree of selectivity, as vertebrate nAChRs are significantly less sensitive to the drug.

References

- 1. This compound: A Comprehensive Guide To Uses, Mechanism, And Safety Concerns - BLi-T [blitchem.com]

- 2. vapco.net [vapco.net]

- 3. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Tetramisole Hydrochloride for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of tetramisole hydrochloride. It is intended to serve as a foundational resource for professionals engaged in research and development, offering detailed data, experimental protocols, and visualizations of its primary mechanisms of action.

Core Chemical and Physical Properties

This compound, systematically named (±)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole monohydrochloride, is a synthetic imidazothiazole derivative. It exists as a racemic mixture of the dextro- and levo-isomers.[1] The levorotatory isomer, levamisole, is responsible for most of its biological activity, including its primary roles as an anthelmintic agent and an inhibitor of alkaline phosphatase.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Citations |

| CAS Number | 5086-74-8 | [1][3][4] |

| Molecular Formula | C₁₁H₁₂N₂S·HCl | [1][3] |

| Molecular Weight | 240.75 g/mol | [4][5][6] |

| Appearance | White to pale yellow or cream-colored crystalline powder | [3][6][7][8] |

| Melting Point | 260 - 267 °C | [1][3] |

| pKa | 8.0 | [1] |

| pH (Aqueous Solution) | 4.0 - 5.5 | [6][9] |

| Stability | Stable as a powder at room temperature.[1] In solution, stable under acidic conditions but hydrolyzes in alkaline conditions, with the rate increasing with pH and temperature.[1][7] | [1][7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Citations |

| Water | Soluble (e.g., 50 mg/mL; 210 g/L at 20°C) | [1] |

| Methanol | Soluble / Easily Soluble | [7][8] |

| Ethanol | Slightly Soluble | [7][8] |

| Chloroform | Very Slightly Soluble | [8] |

| Acetone | Insoluble | [7][8] |

| DMSO | Insoluble | [10] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Method | Key Data Points | Citations |

| UV-Vis | λmax ≈ 212 - 215 nm | [11][12][13] |

| Infrared (IR) | Characteristic peaks for N-H stretch, and aromatic C=C stretch are identifiable.[11] Spectra are available in public databases for comparison.[4] | [4][11] |

| ¹H and ¹³C NMR | Spectral data has been published and can be used for structural confirmation and impurity identification.[4][14] | [4][14] |

Mechanisms of Action

This compound is primarily recognized for two distinct biological activities: its anthelmintic effect on nematodes and its inhibition of alkaline phosphatase isoenzymes.

2.1 Anthelmintic Activity: Nicotinic Acetylcholine Receptor Agonism

In nematodes, tetramisole acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasitic worms.[6] This leads to a persistent stimulation of the muscles, resulting in spastic paralysis. Unable to maintain their position within the host, the paralyzed worms are subsequently expelled.[15][16]

Caption: Anthelmintic mechanism of Tetramisole HCl via nAChR agonism.

2.2 Enzyme Inhibition: Alkaline Phosphatase

Tetramisole is a well-characterized, non-competitive inhibitor of most mammalian alkaline phosphatase (AP) isoenzymes, including those from the liver, bone, kidney, and tumors.[3][6][7] Critically, it does not significantly inhibit the intestinal isoenzyme.[17] This inhibitory action is stereospecific, with the levamisole (L-tetramisole) isomer being the active agent.[2] This property makes it an invaluable tool in various biochemical assays, such as Western blots and in situ hybridization, to reduce background signals from endogenous AP activity.[18]

Caption: Inhibition of non-intestinal Alkaline Phosphatase by Levamisole.

Experimental Protocols

The following protocols are provided as examples of common experimental procedures involving this compound. Researchers should adapt these methods based on their specific instrumentation and experimental goals.

3.1 Protocol: Analysis by Stability-Indicating HPLC

This method is suitable for determining the purity of this compound and analyzing its stability in the presence of degradation products.[12]

-

Instrumentation: HPLC system with a UV detector.

-

Column: SUPELCO C18 (250 mm length, 4.6 mm width, 5 µm particle size) or equivalent.[12]

-

Mobile Phase: Acetonitrile : Methanol : Water (50:33:17, by volume).[12] Degas prior to use.

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 212 nm.[12]

-

Injection Volume: 20 µL.[12]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing and dissolving the compound in the mobile phase.[12] Create a calibration curve by preparing serial dilutions (e.g., 1 - 6 µg/mL) from the stock solution.[12]

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter if necessary.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve derived from the standards.

-

Caption: General workflow for HPLC analysis of Tetramisole HCl.

3.2 Protocol: Forced Degradation Study

To assess the stability of this compound, it can be subjected to various stress conditions as outlined by ICH guidelines.[12]

-

Stock Solution: Prepare a stock solution of this compound in the mobile phase used for HPLC analysis.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and keep at room temperature for 24 hours. Neutralize with base before HPLC injection.[12]

-

Basic Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep at room temperature for 4 hours. Neutralize with acid before HPLC injection.[12]

-

Neutral Hydrolysis: Mix the stock solution with deionized water and heat at 90°C for 6 hours.[12]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 6 hours.[12]

-

Photolytic Degradation: Expose the stock solution to UV light.

-

Thermal Degradation: Heat the solid powder in an oven.

-

-

Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 3.1. Compare the chromatogram of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

3.3 Protocol: In Vitro Alkaline Phosphatase Inhibition Assay

This protocol provides a general method to measure the inhibitory effect of this compound on AP activity.

-

Reagents:

-

Alkaline phosphatase enzyme (e.g., from bovine kidney).

-

Assay buffer (e.g., Diethanolamine buffer, pH 9.8).

-

Substrate solution (e.g., p-Nitrophenyl phosphate, pNPP).

-

This compound stock solution.

-

Stop solution (e.g., 3 M NaOH).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add varying concentrations of this compound to the test wells (e.g., final concentrations from 0.1 mM to 5 mM). Add an equivalent volume of solvent to control wells.

-

Add the alkaline phosphatase enzyme to all wells and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the pNPP substrate solution to all wells.

-

Incubate for a fixed time (e.g., 30 minutes) at 37°C. The solution will turn yellow as pNPP is converted to p-nitrophenol.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percentage of inhibition for each tetramisole concentration relative to the control (no inhibitor) wells. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound or Tetramisole Hcl 99% Powder API, Raw Material CAS 5086-74-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | C11H13ClN2S | CID 68628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemchemrc.com [chemchemrc.com]

- 6. toku-e.com [toku-e.com]

- 7. This compound | 5086-74-8 [chemicalbook.com]

- 8. tnjchem.com [tnjchem.com]

- 9. This compound [minglangchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. rivm.nl [rivm.nl]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. This compound(5086-74-8) 1H NMR [m.chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. selleckchem.com [selleckchem.com]

- 17. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Using Tetramisole Hydrochloride in Alkaline Phosphatase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Alkaline phosphatase (AP) is a widely used reporter enzyme in various biological assays, including immunohistochemistry (IHC), Western blotting, and enzyme-linked immunosorbent assays (ELISA). However, endogenous AP activity within biological samples can lead to high background signals and non-specific staining, complicating data interpretation. Tetramisole hydrochloride is a potent inhibitor of most AP isoenzymes and is commonly used to mitigate this issue. This document provides detailed information and protocols for the effective use of this compound in AP-based assays.

Mechanism of Action and Specificity this compound is a reversible and non-competitive inhibitor of alkaline phosphatase.[1] It is a racemic mixture of the dextro- and levo-isomers; the levo-isomer, levamisole, is responsible for the majority of the biological inhibitory activity.[2][3]

A key feature of tetramisole is its differential inhibition of AP isoenzymes. It effectively inhibits the tissue non-specific alkaline phosphatases (TNAPs) found in liver, bone, and kidney.[4] However, it only slightly inhibits the intestinal and placental isoenzymes (IAP and PLAP, respectively).[3] This property is particularly advantageous in assays where an AP conjugate derived from calf intestine is used as the detection reagent, as the inhibitor will suppress endogenous background from most tissues without affecting the signal from the enzyme conjugate.[3]

Data Presentation: Inhibitory Concentrations

The optimal concentration of this compound can vary depending on the application and the tissue type. The following table summarizes recommended concentrations from the literature.

| Application/Isozyme | Recommended Concentration (Tetramisole/Levamisole) | Notes |

| General AP Inhibition | 0.4–2 mM | Effective range for inhibiting most mammalian alkaline phosphatases.[2] |

| Immunohistochemistry (IHC) | 1 mM | Standard concentration added to the AP substrate solution to inhibit endogenous enzyme activity in frozen tissue sections.[3][5] |

| Cytochemistry (using L-p-bromotetramisole) | 0.1 mM | A potent analog, L-p-bromotetramisole, achieves complete cytochemical inhibition of non-specific AP at this concentration.[6] |

| Inhibition of Sarcoma 180/TG AP | 0.045 mM (IC50) | Concentration required for 50% inhibition of AP activity isolated from a specific murine tumor cell line.[7] |

| Distinguishing Intestinal vs. Non-Intestinal AP | 0.24 mM - 1 mM | At these concentrations, non-intestinal APs are strongly inhibited, while intestinal AP activity is largely unaffected, allowing for differentiation.[3][8] |

Experimental Protocols

Protocol 1: Preparation of a 100X this compound Stock Solution (100 mM)

Materials:

-

This compound (MW: 240.75 g/mol )

-

Deionized or distilled water

-

0.22 µm syringe filter

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out 24.08 mg of this compound powder.

-

Dissolve the powder in 1 mL of deionized water. This compound is readily soluble in water (up to 50 mg/mL).[2]

-

Vortex gently until the powder is completely dissolved, resulting in a clear, colorless solution.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at 2-8°C for up to one month or at -20°C for long-term storage (up to 6 months).[1][2] Note that hydrolysis can occur under alkaline conditions, with the rate increasing with pH and temperature.[2]

Protocol 2: Inhibition of Endogenous AP in Immunohistochemistry (IHC)

This protocol assumes the use of an alkaline phosphatase-based detection system (e.g., an AP-conjugated secondary antibody) with a chromogenic substrate like BCIP/NBT.

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections or fix frozen sections as required by your standard IHC protocol.

-

Antigen Retrieval: Perform antigen retrieval if necessary.

-

Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., 5% normal serum in PBS).

-

Primary Antibody Incubation: Incubate the slides with the primary antibody at its optimal dilution and incubation time.

-

Washing: Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Secondary Antibody Incubation: Incubate with an AP-conjugated secondary antibody.

-

Washing: Repeat the washing step.

-

Substrate Preparation and Incubation:

-

Prepare the AP chromogenic substrate solution according to the manufacturer's instructions.

-

Crucially, add this compound to the substrate solution. Dilute the 100 mM stock solution (from Protocol 1) 1:100 into the final volume of the substrate solution to achieve a final working concentration of 1 mM .[5]

-

Incubate the slides with the tetramisole-containing substrate solution until the desired color intensity is reached.

-

-

Counterstaining and Mounting: Rinse the slides, counterstain if desired (e.g., with Nuclear Fast Red), dehydrate, and mount.

Control: To confirm the effectiveness of the inhibition, it is essential to run a control slide that is processed identically but with the omission of the primary antibody. Any color development on this slide would indicate endogenous AP activity that was not fully inhibited.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bslonline.org [bslonline.org]

- 5. Methods to Block Endogenous Detection | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of tetramisole analogues as inhibitors of alkaline phosphatase of the 6-thiopurine-resistant tumor sarcoma 180/TG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Tetramisole Hydrochloride in Veterinary Parasitology Research

Introduction